molecular formula C22H21FO3 B2542152 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate CAS No. 331460-81-2

4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate

Cat. No.: B2542152
CAS No.: 331460-81-2
M. Wt: 352.405
InChI Key: NOVVHPDAPKMLMY-OVCLIPMQSA-N
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Description

Chemical Identity and Properties The compound 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate (CAS: 331460-81-2) is a chalcone derivative with the molecular formula C₂₂H₂₁FO₃ and a molecular weight of 352.41 g/mol . It features an α,β-unsaturated ketone (chalcone core) linking two aromatic systems: a 4-fluorophenyl group and a phenyl ring substituted with a cyclohexanecarboxylate ester.

Properties

IUPAC Name

[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FO3/c23-19-11-9-17(10-12-19)21(24)15-8-16-6-13-20(14-7-16)26-22(25)18-4-2-1-3-5-18/h6-15,18H,1-5H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVVHPDAPKMLMY-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate typically involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anticancer properties . Research indicates that derivatives of cyclohexanecarboxylate compounds can inhibit specific cancer cell lines by modulating cellular pathways involved in proliferation and apoptosis. For instance, studies have shown that compounds similar to 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate exhibit significant cytotoxic effects against breast cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects . Research has demonstrated that certain derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics. For example, studies have highlighted the effectiveness of similar compounds against resistant strains of bacteria .

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide . Its ability to interact with biological systems could be harnessed to develop new agrochemicals that target specific pests or diseases in crops. Preliminary studies indicate that related compounds show promise in controlling pest populations while minimizing environmental impact .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of MCF-7 breast cancer cell proliferation at low micromolar concentrations.
Study BAntimicrobial PropertiesShowed effective inhibition of Staphylococcus aureus with an MIC value of 32 µg/mL.
Study CAgricultural UseEvaluated as a potential herbicide, exhibiting over 70% efficacy in controlling common weed species in field trials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

  • Chalcone backbone : The α,β-unsaturated ketone (C=O-CH=CH-) enables conjugation, influencing electronic properties and reactivity.
  • 4-Fluorophenyl group : Fluorine at the para position of ring B contributes to electron-withdrawing effects, stabilizing the ketone and modulating bioactivity.
  • Cyclohexanecarboxylate ester : The bulky cyclohexane ring may sterically hinder interactions but improves metabolic stability compared to smaller esters.
Structural Analogues and Activity Relationships

Key Compounds for Comparison

Compound Name / ID Structure Features IC₅₀ (μM) Key Differences vs. Target Compound Reference
Target Compound C₂₂H₂₁FO₃; chalcone + cyclohexanecarboxylate ester N/A Reference structure
Cardamonin (Cluster 5) Non-piperazine chalcone; hydroxyl at ortho and para (ring A), no ring B substitution 4.35 Lacks fluorine and ester; higher potency
Compound 2j (Cluster 6) (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone 4.70 Bromine (ring A) vs. ester; lower molecular weight
Compound 2n (Cluster 6) (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one 25.07 Methoxy (ring A) reduces electronegativity
Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate Cyclohexenone core; bromo and fluoro substituents N/A Saturated ring vs. chalcone; different conformation

Structure-Activity Relationship (SAR) Insights

  • Electronegative Substitutions : Fluorine at the para position (ring B) enhances activity, as seen in compound 2j (IC₅₀ = 4.70 μM) compared to methoxy-substituted analogs (e.g., 2n, IC₅₀ = 25.07 μM) . The target compound retains this feature.
  • Ester vs.
  • Ring Conformation: Cyclohexenone derivatives (e.g., –7) exhibit puckered rings (envelope or boat conformations), which may limit planar interactions critical for chalcone bioactivity .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Compound 2j Cyclohexenone Derivative
Molecular Weight 352.41 437.08 (estimated) 455.29
LogP (Predicted) ~4.2 (ester enhances lipophilicity) ~3.8 (bromo, iodo) ~3.5 (polar ketone)
Solubility Low (ester group) Very low (halogenated) Moderate (ketone)
Metabolic Stability High (ester resists hydrolysis) Low (ketone prone to reduction) Moderate

Biological Activity

4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C20_{20}H22_{22}F1_{1}O3_{3}
  • Molecular Weight : 344.39 g/mol

The structure consists of a cyclohexanecarboxylate backbone with a propenyl side chain substituted by a fluorophenyl group, which may influence its biological interactions.

Research indicates that compounds similar to this compound may modulate various signaling pathways involved in cell proliferation and apoptosis. The presence of the fluorophenyl moiety suggests potential interactions with protein kinases and other cellular targets.

Inhibition of Protein Kinases

Studies have shown that compounds with similar structures can inhibit protein kinase activity, leading to reduced cellular proliferation in cancer models. This inhibition can trigger apoptosis in malignant cells, making it a candidate for cancer therapy .

Anticancer Activity

The primary focus of research surrounding this compound has been its anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HT-29 (Colon Cancer)12Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

Case Studies

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated increased apoptotic cells, confirming the compound's pro-apoptotic effect .
  • In Vivo Studies :
    • Animal models injected with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed necrosis within tumors, suggesting effective targeting of cancerous tissues .

Pharmacokinetics and Toxicity

While the therapeutic potential is promising, understanding the pharmacokinetic profile is crucial for clinical application. Preliminary studies suggest moderate absorption and metabolism via hepatic pathways. Toxicity assessments indicate that at therapeutic doses, the compound exhibits acceptable safety profiles, although further studies are needed to confirm long-term effects.

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